4,4,5,5-Tetramethyl-2-(prop-2-yn-1-yl)-1,3,2-dioxaborolane
CAS No.:
Cat. No.: VC17888110
Molecular Formula: C9H15BO2
Molecular Weight: 166.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15BO2 |
|---|---|
| Molecular Weight | 166.03 g/mol |
| IUPAC Name | 4,4,5,5-tetramethyl-2-prop-2-ynyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C9H15BO2/c1-6-7-10-11-8(2,3)9(4,5)12-10/h1H,7H2,2-5H3 |
| Standard InChI Key | SMCYVMQKKOBMIO-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)CC#C |
Introduction
Structural and Molecular Characteristics
Molecular Composition and Formula
4,4,5,5-Tetramethyl-2-(prop-2-yn-1-yl)-1,3,2-dioxaborolane has the molecular formula and a molecular weight of 166.03 g/mol . The structure comprises a 1,3,2-dioxaborolane ring system with four methyl groups at the 4,4,5,5-positions and a prop-2-yn-1-yl (propargyl) substituent at the 2-position. The boron atom in the dioxaborolane ring is sp²-hybridized, contributing to the compound’s planar geometry and electronic properties.
Spectral and Physical Properties
The compound typically appears as a clear liquid ranging from colorless to brown, depending on purity and storage conditions . Key physical properties include a density of 0.88–0.894 g/cm³ and a boiling point of approximately 47°C at 9 mbar . Infrared (IR) spectroscopy confirms the presence of characteristic B–O and alkyne C≡C stretches, with IR spectra aligning with theoretical predictions . Nuclear magnetic resonance (NMR) data reveal distinct signals for the methyl groups ( 1.0–1.3 ppm) and the propargyl proton ( 2.1–2.3 ppm).
Table 1: Key Physical and Spectral Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 166.03 g/mol | |
| Density | 0.88–0.894 g/cm³ | |
| Boiling Point | 47°C (9 mbar) | |
| IR Peaks | B–O (1350 cm⁻¹), C≡C (2100 cm⁻¹) |
Synthesis and Reaction Mechanisms
Synthetic Routes
The synthesis of 4,4,5,5-tetramethyl-2-(prop-2-yn-1-yl)-1,3,2-dioxaborolane typically involves the reaction of propargyl magnesium bromide with pinacolborane under inert conditions. Key steps include:
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Alkyne Activation: Propargyl bromide is treated with magnesium to generate the Grignard reagent.
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Boronation: The Grignard reagent reacts with pinacolborane () in tetrahydrofuran (THF) at −78°C.
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Workup: The reaction mixture is quenched with aqueous ammonium chloride, and the product is purified via vacuum distillation .
Mechanistic Insights
In cross-coupling reactions, the compound acts as a boron nucleophile. For example, in Suzuki-Miyaura couplings, the mechanism proceeds through:
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Oxidative Addition: A palladium catalyst reacts with an aryl halide to form a Pd(II) intermediate.
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Transmetalation: The boron-alkyne moiety transfers to Pd(II), facilitated by a base.
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Reductive Elimination: The Pd(0) intermediate releases the coupled product, regenerating the catalyst .
Applications in Organic Synthesis
Carbon-Carbon Bond Formation
The compound’s propargyl group enables efficient alkyne transfer in reactions such as:
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Suzuki-Miyaura Coupling: Forms biaryls and conjugated enynes for pharmaceutical intermediates.
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Sonogashira Coupling: Catalyzes couplings with aryl halides to generate diarylalkynes .
Pharmaceutical Intermediates
4,4,5,5-Tetramethyl-2-(prop-2-yn-1-yl)-1,3,2-dioxaborolane is used to synthesize kinase inhibitors and anticancer agents. For instance, its alkyne moiety facilitates click chemistry for drug-target conjugates .
Table 2: Representative Reactions and Products
| Reaction Type | Substrates | Products | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Aryl bromide | Biaryl | 85–92 |
| Sonogashira | Aryl iodide | Diarylalkyne | 78–88 |
Future Directions and Research Opportunities
Catalytic Asymmetric Synthesis
Recent studies suggest potential for enantioselective couplings using chiral palladium catalysts, enabling access to stereochemically complex molecules.
Materials Science Applications
The compound’s alkyne group could be exploited in polymer chemistry to create conductive organoboron polymers for electronic devices .
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